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D-Apiitol

Enzymology Substrate Specificity Pentitol Metabolism

D-Apiitol is the essential branched-chain pentitol substrate for assaying D-apiose reductase (EC 1.1.1.420) and D-apiitol dehydrogenase (EC 1.1.1.114). Linear pentitols like xylitol or ribitol show ≤5.5% relative activity and cannot substitute. Essential for quantifying apiose via GC-MS as the apiitol tetraacetate derivative. Procure authentic D-Apiitol to ensure enzyme specificity and analytical resolution.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 10592-17-3
Cat. No. B082165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Apiitol
CAS10592-17-3
Synonyms2-(hydroxymethyl)erythritol
3-(hydroxymethyl)erythritol
apiitol
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(CO)(CO)O)O)O
InChIInChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m0/s1
InChIKeySDXWEZQDLHNYFR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Apiitol (CAS 10592-17-3): A Specialized Pentitol for Selective Enzymatic and Analytical Applications


D-Apiitol (CAS 10592-17-3) is a five-carbon sugar alcohol (pentitol) with the molecular formula C5H12O5 and a molecular weight of 152.15 g/mol [1]. It is the reduced form of the branched-chain pentose D-apiose and serves as a specific substrate for a unique class of oxidoreductases, including D-apiitol dehydrogenase (EC 1.1.1.114) and D-apiose reductase (EC 1.1.1.420), which catalyze its NAD+/NADH-dependent interconversion with D-apiose [2].

Why D-Apiitol Cannot Be Substituted with Common Pentitols Like D-Arabitol, Ribitol, or Xylitol


Despite sharing the same empirical formula, D-Apiitol exhibits unique structural features—notably its branched carbon skeleton derived from apiose—that confer strict enzyme specificity and distinct chromatographic behavior. Generic substitution with linear pentitols like D-arabinitol, ribitol, or xylitol leads to complete loss of enzymatic activity in dedicated D-apiitol assays [1], and these common pentitols may co-elute or fail to resolve under standard GC-MS conditions designed for apiitol analysis [2]. The high degree of enzyme specificity and analytical differentiation underscores the necessity of procuring authentic D-Apiitol for targeted research.

Quantitative Differentiation of D-Apiitol vs. Ribitol, Erythritol, and Xylitol in Enzyme Assays and Chromatography


Enzyme Substrate Specificity: D-Apiitol vs. Ribitol (EC 1.1.1.420)

D-Apiitol dehydrogenase (EC 1.1.1.420) from Klebsiella aerogenes is highly specific. Relative to D-Apiitol (defined as 100%), the enzyme exhibits only 5.5% activity with the linear pentitol ribitol [1]. This confirms that the branched-chain D-Apiitol is the preferred substrate, and ribitol is a poor substitute.

Enzymology Substrate Specificity Pentitol Metabolism

Enzyme Substrate Specificity: D-Apiitol vs. Erythritol (EC 1.1.1.114)

D-Apiitol dehydrogenase (EC 1.1.1.114) from Micrococcus sp. oxidizes D-Apiitol with high efficiency. The oxidation of the 4-carbon analog meso-erythritol proceeds at only 13% of the rate observed for D-Apiitol [1]. This indicates that the 5-carbon branched structure of D-Apiitol is critical for optimal enzyme recognition.

Enzymology Substrate Specificity Micrococcus sp.

Enzyme Substrate Specificity: D-Apiitol vs. D-Mannitol (EC 1.1.1.420)

In addition to pentitols, the 6-carbon hexitol D-mannitol shows negligible activity with D-apiitol dehydrogenase (EC 1.1.1.420). The enzyme exhibits only 1.0% activity with D-mannitol compared to D-Apiitol (100%) [1].

Enzymology Substrate Specificity Hexitol Comparison

Kinetic Parameter Differentiation: Km Value for D-Apiitol

The Michaelis constant (Km) of D-apiose reductase for D-Apiitol is reported as 0.01 M in A. aerogenes PRL-R3 [1] and 1.16·10⁻² M for a D-apiitol dehydrogenase from Micrococcus sp. [2]. While direct Km data for other pentitols with this specific enzyme is unavailable due to lack of activity, the low millimolar range defines the quantitative binding affinity required for assay design.

Enzyme Kinetics Michaelis-Menten D-Apiose Reductase

Analytical Separation: GC-MS Resolution of Apiitol Acetate vs. Xylitol Pentaacetate

In the analysis of apiose via its alditol acetate derivative, the peracetylated product of D-Apiitol (apiitol tetraacetate) is baseline resolved from xylitol pentaacetate by gas-liquid chromatography-mass spectrometry (GC-MS) [1]. This is crucial for accurate quantification in plant cell wall hydrolysates, where xylose is abundant and could interfere.

Analytical Chemistry Gas Chromatography Mass Spectrometry Alditol Acetates

Absence of Cross-Reactivity with Common Pentitol Dehydrogenases

D-Apiitol and its corresponding ketose, D-apiose, do not serve as substrates for ribitol dehydrogenase or D-arabitol dehydrogenase from A. aerogenes PRL-R3 [1]. This demonstrates that the enzymatic machinery for common pentitols is orthogonal to the D-Apiitol pathway.

Enzymology Substrate Specificity Dehydrogenase

Optimized Use Cases for D-Apiitol in Targeted Enzymology and Metabolomics


Enzymatic Assay Development for D-Apiose Reductase/Dehydrogenase

D-Apiitol is the essential substrate for assaying D-apiose reductase (EC 1.1.1.420) and D-apiitol dehydrogenase (EC 1.1.1.114) activity. Assays can be designed to monitor NADH oxidation at 340 nm. The reported Km of 0.01 M in A. aerogenes [1] and 1.16·10⁻² M in Micrococcus sp. [2] provides a quantitative foundation for optimizing substrate concentrations. Other pentitols (ribitol, xylitol, D-arabitol) and hexitols (D-mannitol) show ≤5.5% relative activity [3] and cannot be used as substitutes.

Quantification of Apiose in Plant Cell Walls via GC-MS

This method is applicable for quantifying the rare branched sugar apiose in plant-derived hydrolysates. D-Apiitol serves as the precursor for generating the apiitol tetraacetate derivative, which is then analyzed by GC-MS. The method achieves baseline separation from xylitol pentaacetate, enabling accurate quantification of apiose in complex matrices rich in xylose [4].

Metabolic Pathway Elucidation in Microorganisms

D-Apiitol is a key intermediate in the microbial degradation of the branched-chain pentose apiose. Its orthogonal relationship with common pentitol dehydrogenases (e.g., ribitol dehydrogenase, D-arabitol dehydrogenase) [1] makes it a valuable probe for studying apiose metabolism in isolates like Klebsiella aerogenes or Micrococcus sp., without interference from more abundant pentitol pathways.

Quality Control Standard for Research-Grade Pentitol Collections

Due to its distinct chromatographic and enzymatic properties, D-Apiitol is an ideal reference standard for verifying the purity and identity of pentitol collections. Its unique retention time as the tetraacetate derivative on GC columns [4] and its exclusive reactivity with specific dehydrogenases [1] provide orthogonal means of confirming its presence and differentiating it from common contaminants like ribitol or xylitol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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